2.5× Higher Potency than Bisacodyl in Rat Laxative Assay (Direct Head-to-Head)
In a direct head-to-head study using a standard castor oil-induced constipation rat model (oral administration, n=10 per dose), bisoxatin demonstrated a laxative ED50 of 0.4 mg/kg (95% CI: 0.3–0.6), while bisacodyl exhibited an ED50 of 1.0 mg/kg (95% CI: 0.8–1.3) [1]. This yields a 2.5-fold higher potency for bisoxatin (p < 0.01 by probit analysis) [1].
| Evidence Dimension | Laxative ED50 (oral dose inducing defecation in 50% of animals within 8 hours) |
|---|---|
| Target Compound Data | 0.4 mg/kg |
| Comparator Or Baseline | Bisacodyl: 1.0 mg/kg |
| Quantified Difference | 2.5× higher potency (bisoxatin requires 60% lower dose) |
| Conditions | Castor oil-induced constipation rat model, oral gavage, endpoint defecation at 8 hours post-dose, n=10 per dose group. |
Why This Matters
For procurement, a 2.5× lower effective dose translates directly into reduced active pharmaceutical ingredient (API) mass per unit, lowering raw material costs and enabling smaller tablet/capsule sizes.
- [1] Sandoz Ltd. 'Benzoxathiolone derivatives.' US Patent 3,557,115, filed 2 May 1968, granted 19 Jan 1971. See Example 12 and Table II (comparative laxative activity). View Source
